Cas no 10368-11-3 (Benzene,1,1'-(1,3-propanediyl)bis[4-nitro-)
10368-11-3 structure
Product Name:Benzene,1,1'-(1,3-propanediyl)bis[4-nitro-
CAS-nummer:10368-11-3
MF:C15H14N2O4
MW:286.282663822174
CID:214112
PubChem ID:257832
Update Time:2025-04-19
Benzene,1,1'-(1,3-propanediyl)bis[4-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-nitro-4-[3-(4-nitrophenyl)propyl]benzene
- 1,1'-propane-1,3-diylbis(4-nitrobenzene)
- 1,3-bis-(4-nitro-phenyl)-propane
- AC1L5XMJ
- AC1Q1ZB3
- AG-J-61732
- AR-1B4906
- CTK4A2313
- KST-1A9847
- NSC86417
- NSC 86417
- DTXSID30292911
- 10368-11-3
- NSC-86417
- Benzene,1,1'-(1,3-propanediyl)bis[4-nitro-
-
- Inchi: 1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2
- InChI-sleutel: VAPDJRHKCKAAKT-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=CC(=CC=1)CCCC1C=CC(=CC=1)[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 286.09542
- Monoisotopische massa: 286.09535693g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 91.6Ų
Experimentele eigenschappen
- PSA: 86.28
- LogboekP: 4.72470
Benzene,1,1'-(1,3-propanediyl)bis[4-nitro- Gerelateerde literatuur
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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